![molecular formula C21H23BrN4O B2973572 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide CAS No. 1234927-59-3](/img/structure/B2973572.png)
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a benzimidazole ring, a piperidine ring, and a phenyl ring. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antitumor , antimicrobial , and antiviral properties . Piperidine is a common structural motif in many pharmaceuticals and natural products, and phenyl rings are common in many organic compounds.
Molecular Structure Analysis
The compound contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present in the molecule. For instance, the benzimidazole ring might participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antitumor potential of this compound. Novel derivatives, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, were synthesized and evaluated for their inhibitory effects against tumor cell lines like HepG2, SK-OV-3, NCI-H460, and BEL-7404 . Some of these compounds displayed moderate to high inhibitory activities, making them promising candidates for further investigation.
- Microtubules play a crucial role in cell division and are a target for anticancer drugs. Compounds containing the benzo[d]imidazole moiety have been studied for their ability to inhibit microtubule assembly. In particular, this compound effectively inhibits microtubule formation in DU-145 cells . Understanding its mechanism of action could lead to novel therapeutic strategies.
- The regiocontrolled synthesis of substituted imidazoles, including this compound, has been a topic of interest. Imidazoles are essential components in functional molecules used across various applications. Researchers have focused on bond construction during imidazole formation, considering functional group compatibility and substitution patterns around the ring . This research contributes to synthetic methodology advancements.
- Although specific studies on this compound’s antibacterial activity are scarce, related benzo[d]imidazole derivatives have shown promise. For instance, a benzo[d]imidazo-thiazole derivative exhibited potent activity against Mycobacterium tuberculosis (Mtb) without acute cellular toxicity . Investigating similar properties for our compound could be valuable.
Antitumor Activity
Microtubule Inhibition
Synthetic Methodology Research
Antibacterial Potential
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives have been reported to have diverse modes of action depending on their chemical structure and the functional groups they carry .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biochemical pathways due to their versatile nature .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative activity and antiulcer activity .
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c1-14-12-16(6-7-17(14)22)23-21(27)15-8-10-26(11-9-15)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZISMXPUBSLWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.